Lansoprazole N-oxide

描述

准备方法

合成路线和反应条件: 兰索拉唑N-氧化物可以通过兰索拉唑或其中间体的氧化反应合成。一种常见的方法是使用过乙酸氧化Lanso-chloro,生成N-氧化Lanso-chloro。然后将这种中间体在氢氧化钠水溶液的存在下与2-巯基苯并咪唑缩合,生成N-氧化Lanso-sulfide。 进一步用过乙酸氧化可形成兰索拉唑N-氧化物 .

工业生产方法: 兰索拉唑N-氧化物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺涉及使用二氯甲烷作为反应溶剂,三乙胺作为碱,并在氮气保护下进行。 该方法缩短了反应时间,节省了原料,并最大限度地减少了废物,使其适用于工业应用 .

化学反应分析

General Chemical Reactions

Lansoprazole N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Peracetic acid is commonly used as an oxidizing agent in the synthesis of this compound .

Reduction: Specific reducing agents can be employed to convert this compound back to its parent compound or other derivatives.

Substitution: Reactions involving nucleophilic substitution can modify the functional groups attached to the pyridine and benzimidazole rings.

Reactivity and Degradation

- During the oxidation of Lansoprazole, over oxidation can occur, leading to the formation of impurities such as N-oxide Lanso-chloro, N-oxide Lanso-sulphide, and N-oxide Lansoprazole .

- This compound is a degradation product formed under acidic conditions .

Spectral Data of Lansoprazole Impurities

Table 1. Lansoprazole impurity Mass spectra

| Name of Impurity | Molecular Wt | Melting Pt ºC | Molecular formula | Mass | Yield in % |

|---|---|---|---|---|---|

| Lanso-sulphide | 353.22 | 142-144 | C16H14N3OSF3 | 354 | 80.00% |

| N-oxide Lanso-chloro | 255.58 | 209-212 | C9H9NO2F3 | 256 | 76.52% |

| N-oxide Lanso-sulphide | 369.31 | 213-215 | C16H14N3O2SF3 | 370 | 78.08% |

| N-oxide Lansoprazole | 385.30 | 163-164 | C16H14N3O3SF3 | 386 | 69.63% |

Table 2. Lansoprazole impurity IR spectra

| Name of Impurity | IR |

|---|---|

| Lanso-sulphide | 3571.92(N-H str), 2977.89(C-H str), 2136.98(C-N str), 1758.96(C-O str), 1658.67(C=C Ar str) , 1110.92(C-F str) |

| N-oxide Lanso-chloro | 3224.769N-H str),2993.37 –CH str),1612.38(-C=C Ar),1265.22 (C-O-C),1116.64 (C-F str),709.76 (C-Cl str) |

| N-oxide Lanso-sulphide | 3155.33(N-H str), 2985.60 (N-H str), 2877.60(C-H str), 1674.10(C=O str), 1627.81(C=C Ar str), 1512.09(H-C-H str), 1357.79(C-O-C str), 1180.35(C-F str) |

| N-oxide Lansoprazole | 3857.37(N-H str),2854.45 –C-H str) ,1334..05 (N-O str), 1134.07 (C-F str) .1095.49 (S=O str) |

Table 3. Lansoprazole impurity NMR spectra

| Name of Impurity | NMR (DMSO) |

|---|---|

| Lanso-sulphide | 8.67-6.84(d, 2H,pyridine), 2.32(s,3H,CH3), 4.46 (m, 3H,CH3), 4.52(s,2H,CH2-S),5.0(s, 1H, NH),7.70-7.26 (m, 4H H-Ar) |

| N-oxide Lanso-chloro | 8.18-6.74(d, 2H,pyridine), 2.35(s,3H,CH3),4.64(s,2H ,CH3Cl |

| N-oxide Lanso-sulphide | 8.67-6.84(d, 2H,pyridine), 2.35(s,3H,CH3), 4.46 (2, 2H,CH2- CF3), 4.19(s,2H,CH2-S),5.0(s, 1H, NH),7.50-7.26 (m, 4H H-Ar) |

| N-oxide Lansoprazole | 8.18-6.74(d, 2H,pyridine), 2.35(s,3H,CH3), 4.46 (2, 2H,CH2- CF3), 3.83(s,2H,CH2- S=O),5.0(s, 1H, NH),7.70-7.26 (m, 4H H-Ar) |

科学研究应用

Scientific Research Applications

Lansoprazole N-oxide has several notable applications in scientific research:

1. Quality Control in Pharmaceutical Manufacturing

- Role : It serves as a reference standard and impurity marker in the quality control of lansoprazole formulations.

- Importance : Ensuring the purity and efficacy of pharmaceutical products is critical for patient safety and therapeutic effectiveness.

2. Anti-inflammatory Properties

- Mechanism : Research indicates that this compound can inhibit the production of nitric oxide and prostaglandin E2 in murine macrophages, suggesting potential anti-inflammatory effects .

- Case Study : In vitro studies demonstrated that treatment with lansoprazole reduced reactive oxygen species production, highlighting its role in modulating inflammatory responses .

3. Hepatoprotective Effects

- Mechanism : this compound may activate the Nrf2 pathway, which is crucial for protecting liver cells from oxidative stress.

- Research Findings : Studies have shown that lansoprazole can maintain mitochondrial integrity and reduce lipid peroxidation, contributing to its cytoprotective effects against drug-induced liver injury .

Pharmacological Insights

This compound exhibits pharmacological properties that extend beyond those of its parent compound:

Industrial Applications

In industrial settings, the synthesis and application of this compound are optimized for large-scale manufacturing:

- Synthesis Methodology : The compound can be synthesized through oxidation using peracetic acid, followed by condensation reactions to yield various derivatives.

- Optimization Strategies : Industrial processes are designed to minimize waste and enhance efficiency, making them suitable for pharmaceutical production.

Case Studies

- Anti-inflammatory Effects in Colitis Models

- Cytoprotection Against NSAID-Induced Injury

作用机制

兰索拉唑N-氧化物主要通过抑制胃壁细胞中的H+/K+ ATP酶系统发挥作用。 这种抑制阻断了胃酸产生的最后一步,减少了酸分泌,并促进了溃疡的愈合 . 此外,兰索拉唑N-氧化物已被证明可以激活Nrf2途径,导致表达保护细胞免受氧化损伤的抗氧化基因 .

类似化合物:

兰索拉唑: 母体化合物,一种用于治疗与酸相关的疾病的质子泵抑制剂.

德克斯兰索拉唑: 兰索拉唑的对映异构体,具有类似的药理特性.

雷贝拉唑: 另一种质子泵抑制剂,具有类似的作用机制,但化学结构不同.

独特性: 兰索拉唑N-氧化物因其特定的氧化态和N-氧化官能团的存在而具有独特性。 这种结构差异赋予了独特的化学和生物学特性,例如其潜在的抗炎和肝保护作用 .

总之,兰索拉唑N-氧化物是研究和工业环境中的宝贵化合物。其独特的化学特性和潜在的治疗应用使其成为各个科学领域的重点研究对象。

相似化合物的比较

Lansoprazole: The parent compound, a proton pump inhibitor used to treat acid-related disorders.

Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological properties.

Rabeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Uniqueness: Lansoprazole N-oxide is unique due to its specific oxidation state and the presence of the N-oxide functional group. This structural difference imparts distinct chemical and biological properties, such as its potential anti-inflammatory and hepatoprotective effects .

生物活性

Lansoprazole N-oxide is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound, while structurally related to lansoprazole, exhibits distinct biological properties. The parent compound, lansoprazole, functions by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This compound may share some of these inhibitory effects but also demonstrates additional activities:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting potential anti-inflammatory properties .

- Hepatoprotective Effects : Research has shown that lansoprazole can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress. This mechanism may extend to this compound, contributing to liver protection in drug-induced hepatitis models .

Pharmacokinetics

The pharmacokinetics of this compound are not as well-documented as those of its parent compound. However, it is known that lansoprazole is rapidly absorbed with approximately 80-90% bioavailability and is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C18) . The implications for this compound's absorption and metabolism remain an area for further research.

Table 1: Biological Activities and Effects

Case Studies

- Inflammatory Bowel Disease (IBD) : A study conducted on female Sprague Dawley rats demonstrated that administration of lansoprazole significantly improved Disease Activity Index (DAI) and Colon Macroscopic Damage Index (CMDI) scores in models of experimentally induced colitis. The results indicated reduced neutrophil infiltration and improved antioxidant status, highlighting its potential for treating IBD .

- Macrophage Activation : In vitro studies using RAW264.7 macrophages showed that this compound effectively suppressed LPS-induced ROS production and inflammatory mediator release. This suggests a possible role in managing diseases characterized by macrophage overactivation .

Research Findings

Research has consistently pointed to the multifaceted roles of this compound:

- Cellular Mechanisms : Activation of HO-1 by lansoprazole has been linked to its protective effects against oxidative damage. This activation does not appear to be directly related to oxidative stress but may involve other signaling pathways such as phosphatidylinositol 3-kinase .

- Inhibition of Pathogen Respiration : Lansoprazole has been shown to inhibit respiration in Helicobacter pylori, suggesting potential antimicrobial properties that could be relevant for gastrointestinal infections .

属性

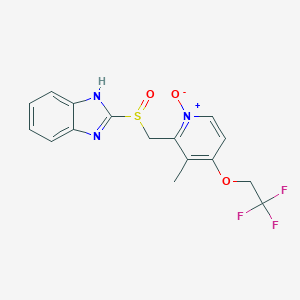

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHBYDDJGHGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213476-12-1 | |

| Record name | Lansoprazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。